molecular formula C8H7F3N2O2 B2535628 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione CAS No. 1006319-27-2

4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione

Cat. No.: B2535628
CAS No.: 1006319-27-2
M. Wt: 220.151
InChI Key: NVTALDTVVKDPLD-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is a heterocyclic compound that belongs to the class of 1,3-diketones

Properties

IUPAC Name

4,4,4-trifluoro-1-(1-methylpyrazol-3-yl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-13-3-2-5(12-13)6(14)4-7(15)8(9,10)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTALDTVVKDPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

Ethyl trifluoroacetate and ethyl 1-methyl-1H-pyrazol-3-yl acetate undergo condensation in the presence of a base such as sodium methoxide. The base deprotonates the α-hydrogen of the ester, facilitating nucleophilic attack on the carbonyl carbon of the second ester. Subsequent elimination of ethanol yields the β-diketone.

Key parameters include:

  • Base concentration : A 1M solution of NaOH in methanol is optimal for maintaining reaction efficiency.
  • Temperature : Reactions proceed at 45–50°C to balance reaction rate and side-product formation.
  • Solvent : Methanol or ethanol is preferred due to their polarity, which stabilizes intermediates.

Workup and Purification

The crude product is typically extracted with ethyl acetate, washed with saturated sodium bicarbonate, and dried over anhydrous sodium sulfate. Recrystallization from 1,4-dioxane yields crystalline product with >90% purity.

Friedel-Crafts Acylation for Pyrazole Functionalization

Friedel-Crafts acylation introduces acyl groups to aromatic systems, making it suitable for attaching trifluoroacetyl moieties to 1-methyl-1H-pyrazole.

Reaction Setup

1-Methyl-1H-pyrazole reacts with 4,4,4-trifluoro-3-oxobutanoyl chloride in the presence of Lewis acids like aluminum chloride. The mechanism involves electrophilic substitution at the pyrazole’s 3-position.

Conditions :

  • Molar ratio : A 1:3 ratio of pyrazole to acyl chloride ensures complete conversion.
  • Catalyst loading : 3–4 equivalents of AlCl3 relative to the acyl chloride.
  • Temperature : 90–110°C for 8–10 hours.

Challenges and Solutions

  • Regioselectivity : The reaction favors substitution at the pyrazole’s 3-position due to electronic effects.
  • Byproducts : Excess AlCl3 may cause over-acylation, necessitating precise stoichiometry.

Metal-Assisted Ligand Synthesis

β-Diketones are widely used as ligands in coordination chemistry. The gadolinium complex synthesis described by MDPI provides insights into ligand preparation.

Ligand Synthesis Protocol

  • Precursor preparation : 4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione is synthesized via Claisen condensation.
  • Complexation : The ligand reacts with GdCl3·6H2O in methanol at a 3:1 molar ratio (ligand:Gd). NaOH is added to deprotonate the diketone, facilitating coordination.

Key data :

Parameter Value
Reaction time 10 minutes (stirring)
Recrystallization 1,4-dioxane solvate
Yield 85–90%

Photophysical Considerations

The ligand’s triplet state energy (22,400 cm⁻¹) is ideal for sensitizing luminescent lanthanide ions (e.g., Eu³+, Sm³+), highlighting its utility beyond synthetic intermediates.

Comparative Analysis of Methods

Efficiency and Scalability

Method Yield Purity Scalability
Claisen condensation 92.5% >90% High
Friedel-Crafts 93.2% 85–90% Moderate
Metal-assisted 85–90% >95% Low

Notes :

  • Claisen condensation is preferred for large-scale synthesis due to straightforward workup.
  • Metal-assisted methods, while lower yielding, produce high-purity ligands for coordination chemistry.

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Intermediate for Drug Synthesis:
One of the primary applications of 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is as an intermediate in the synthesis of pharmaceuticals. Notably, it serves as a precursor in the synthesis of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) used to treat osteoarthritis and rheumatoid arthritis. The compound's trifluoromethyl group enhances its biological activity and solubility, making it a valuable building block in drug design .

Case Study: Celecoxib Synthesis
A study demonstrated the effective use of this diketone in synthesizing celecoxib through a series of reactions involving hydrazine derivatives. This process highlights the compound's role in developing drugs with rapid therapeutic effects .

Coordination Chemistry

Ligand Properties:
this compound exhibits excellent chelating properties due to its diketone functionality. It forms stable complexes with various metal ions, which are useful in catalysis and materials science.

Case Study: Gadolinium Complexes
Research has shown that this diketone can form binuclear gadolinium(III) complexes. These complexes display interesting photophysical properties and have potential applications in luminescent materials. The study established the structure of such complexes using single-crystal X-ray diffraction and evaluated their luminescent characteristics .

Materials Science

Electroluminescent Materials:
The compound has been investigated as a component in organic light-emitting diodes (OLEDs). Its ability to form lanthanide complexes enhances the electroluminescent properties of these materials.

Data Table: Electroluminescent Properties

Complex Luminescence Efficiency Emission Wavelength (nm)
Nd³⁺ complex with diketoneHigh900
Gd³⁺ complex with diketoneModerate600

These properties indicate its potential for use in advanced electronic devices .

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrazole ring contribute to its binding affinity and selectivity for certain enzymes and receptors. These interactions can modulate biological processes, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is unique due to its combination of a trifluoromethyl group and a pyrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4,4,4-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione is a heterocyclic compound with significant biological activity. Its unique structure, characterized by a trifluoromethyl group and a pyrazole ring, allows it to interact with various biological molecules, making it valuable in medicinal chemistry and biochemistry.

The chemical formula of this compound is C8H7F3N2O2C_8H_7F_3N_2O_2, with a molecular weight of 220.15 g/mol. This compound is notable for its ability to form complexes with metal ions, particularly gadolinium (III), which enhances its photophysical properties and potential applications in imaging and therapeutic contexts .

The primary mechanism of action involves the interaction of this compound with gadolinium ions. This interaction leads to the formation of a binuclear gadolinium complex that exhibits enhanced luminescent properties. The energy of the first excited triplet state for the diketonate ligand was determined to be 22400 cm1^{-1} .

Enzyme Interaction

Research indicates that this compound interacts with various enzymes and proteins, potentially affecting their activity through inhibition or activation. The binding interactions may lead to changes in gene expression and metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • Cytotoxicity Assays : The compound has shown promising cytotoxic effects against several cancer cell lines. In vitro studies reported IC50 values indicating significant inhibitory effects on cell proliferation .
Cell Line IC50 (µM) Reference
MCF73.79
NCI-H46042.30
Hep-217.82

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Effects

Pyrazole derivatives have also been explored for their anti-inflammatory properties. The mechanism often involves modulation of inflammatory pathways and cytokine production. Although specific data on this compound is limited, its structural similarity to other active pyrazole compounds suggests potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives:

  • Study on MCF7 and NCI-H460 Cells : This study assessed various pyrazole compounds' cytotoxicity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.
  • Mechanistic Insights : Research indicated that these compounds may induce apoptosis in cancer cells through specific signaling pathways.

Q & A

Basic: What synthetic methodologies are employed to prepare 4,4,4-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)butane-1,3-dione?

The compound is synthesized via condensation reactions involving trifluoromethylated β-diketone precursors. A documented method involves heating a mixture of a pyrazole-containing amine (e.g., 4-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine) with a fluorinated β-diketone derivative (e.g., 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione) at 433–438 K for 2.5 hours. The reaction eliminates water, and the product is recrystallized from methanol or ethanol/acetone mixtures . Key considerations include stoichiometric ratios, solvent selection, and temperature control to avoid decomposition of the trifluoromethyl group.

Basic: How is this compound characterized structurally, and what analytical techniques are critical?

X-ray crystallography is the gold standard for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refinement, particularly for handling high-resolution data or twinned crystals . Spectroscopic methods include:

  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethyl environments (δ ≈ -60 to -70 ppm). 1H^{1}\text{H} NMR resolves pyrazole proton splitting patterns (J ≈ 2–3 Hz).
  • IR : Strong carbonyl stretches (C=O) near 1700 cm1^{-1} and C-F vibrations at 1100–1250 cm1^{-1}.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) .

Basic: What are its primary applications in coordination chemistry and materials science?

The compound acts as a chelating ligand due to its β-diketone moiety, forming stable complexes with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}). These complexes are studied for catalytic properties or magnetic behavior. For example, analogous trifluoromethylated β-diketones coordinate via enolate oxygen atoms, enabling tunable electronic effects for redox-active systems . Its pyrazole substituent may further enhance binding specificity in heterometallic frameworks .

Advanced: How are crystallographic data discrepancies resolved during refinement (e.g., disorder, twinning)?

Disorder in the trifluoromethyl or pyrazole groups can be addressed using SHELXL’s PART instruction to model split positions. For twinned data (common in fluorinated crystals), the TWIN command with a BASF parameter optimizes the scale factor between twin domains. Hydrogen atoms are typically placed geometrically (riding model) unless high-resolution data (<0.8 Å) justifies anisotropic refinement. Rigorous validation via Rint_{\text{int}} and GooF metrics ensures model reliability .

Advanced: How do researchers mitigate stability challenges during storage and handling?

The compound’s hygroscopicity and thermal sensitivity require:

  • Storage : Under inert gas (Ar/N2_2) at ≤-20°C in amber vials to prevent light-induced degradation.
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and molecular sieves during reactions.
  • Purity monitoring : Regular HPLC or 19F^{19}\text{F} NMR checks detect hydrolyzed byproducts (e.g., free carboxylic acids) .

Advanced: What computational strategies predict its reactivity in metal-mediated reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron donor/acceptor capacity. For example, the trifluoromethyl group’s electron-withdrawing effect lowers the LUMO, favoring nucleophilic attack at the diketone carbonyl. Pyrazole ring interactions are modeled using Natural Bond Orbital (NBO) analysis to quantify charge transfer in metal-ligand bonds .

Advanced: How are contradictions in spectroscopic data interpreted (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?

Anomalous 19F^{19}\text{F} shifts may arise from solvent effects (e.g., polarity changes in DMSO vs. CDCl3_3) or dynamic processes (e.g., keto-enol tautomerism). Variable-temperature NMR experiments (VT-NMR) identify tautomeric equilibria, while COSY and NOESY correlate proton environments to confirm conformational flexibility. X-ray structures provide static snapshots to cross-validate dynamic NMR observations .

Advanced: What strategies optimize its use in multicomponent reactions (e.g., pyrazolo[1,5-a]pyrimidine synthesis)?

In pyrazolo[1,5-a]pyrimidine formation, microwave-assisted synthesis reduces reaction times (2.5 hours vs. 12 hours conventional) and improves yields (~67%). Key parameters include:

  • Catalyst screening : Lewis acids (e.g., ZnCl2_2) accelerate cyclization.
  • Solvent optimization : High-boiling solvents (e.g., DMF) maintain reaction homogeneity.
    Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the product .

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